

# Technical Guide: 2-Bromo-1-(bromomethyl)-4-nitrobenzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-Bromo-1-(bromomethyl)-4-nitrobenzene

**Cat. No.:** B1283033

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-bromo-1-(bromomethyl)-4-nitrobenzene**, a key chemical intermediate in organic synthesis. The document details its physicochemical properties, experimental protocols for its synthesis, and its reactivity, with a focus on its applications in pharmaceutical and materials science research.

## Physicochemical Properties

**2-Bromo-1-(bromomethyl)-4-nitrobenzene** is a substituted nitrobenzene derivative with two bromine atoms. Its chemical structure makes it a versatile reagent in the synthesis of more complex molecules.<sup>[1]</sup> Key quantitative data are summarized in Table 1.

| Property          | Value                                                         |
|-------------------|---------------------------------------------------------------|
| Molecular Weight  | 294.93 g/mol                                                  |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> Br <sub>2</sub> NO <sub>2</sub> |
| CAS Number        | 940-05-6                                                      |
| Appearance        | Colorless to light yellow crystalline solid                   |
| IUPAC Name        | 2-bromo-1-(bromomethyl)-4-nitrobenzene                        |
| Canonical SMILES  | C1=CC(=C(C=C1Br)Br)--INVALID-LINK--[O-]                       |

# Synthesis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene

The synthesis of **2-bromo-1-(bromomethyl)-4-nitrobenzene** can be achieved through the bromination of a substituted nitrotoluene. A general laboratory-scale protocol is detailed below.

## Experimental Protocol: Bromination of 2-Bromo-4-nitrotoluene

This protocol describes the synthesis of **2-bromo-1-(bromomethyl)-4-nitrobenzene** from 2-bromo-6-nitrobenzene using N-bromosuccinimide (NBS) as the brominating agent and  $\alpha,\alpha'$ -azobisisobutyronitrile (AIBN) as a radical initiator.[\[2\]](#)

### Materials:

- 2-bromo-6-nitrobenzene (1.08 g, 5.00 mmol)
- N-bromosuccinimide (NBS) (908 mg, 5.10 mmol)
- $\alpha,\alpha'$ -azobisisobutyronitrile (AIBN) (initial: 28 mg; additional: 82 mg)
- Carbon tetrachloride ( $\text{CCl}_4$ ) (15 mL)
- Chloroform
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

### Procedure:

- A mixture of 2-bromo-6-nitrobenzene (1.08 g, 5.00 mmol) and N-bromosuccinimide (908 mg, 5.10 mmol) is dissolved in carbon tetrachloride (15 mL).[\[2\]](#)
- $\alpha,\alpha'$ -azobisisobutyronitrile (AIBN) (28 mg) is added to the mixture as an initiator.[\[2\]](#)

- The reaction mixture is stirred at 70°C for 3 hours.[2]
- Additional AIBN (82 mg) is added in portions while maintaining the temperature at 70°C, and stirring is continued for another 4 hours.[2]
- Upon completion of the reaction, the mixture is diluted with chloroform and filtered to remove the precipitate.[2]
- The solvent is removed from the filtrate by distillation under reduced pressure.[2]
- The resulting crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (1/1) eluent to yield **2-bromo-1-(bromomethyl)-4-nitrobenzene**.[2]

Expected Yield: Approximately 33% (493 mg).[2]

Product Characterization: The product can be characterized by  $^1\text{H}$ -NMR spectroscopy. In  $\text{CDCl}_3$ , the expected peaks are:  $\delta$  4.62 (2H, s), 7.65 (1H, d,  $J=8.4\text{Hz}$ ), 8.17 (1H, dd,  $J=8.4, 2.2\text{Hz}$ ), 8.46 (1H, d,  $J=2.2\text{Hz}$ ).[2]

## Synthesis Workflow Diagram

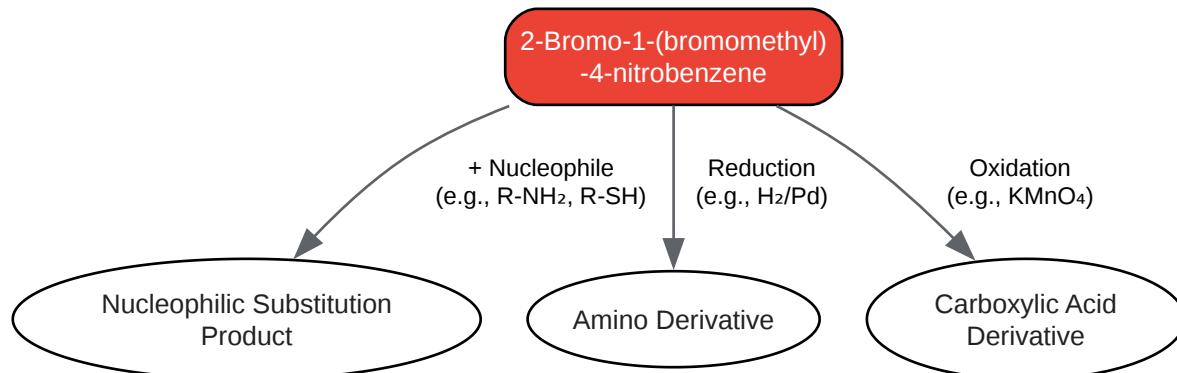


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-bromo-1-(bromomethyl)-4-nitrobenzene**.

## Chemical Reactivity and Applications

The unique arrangement of functional groups in **2-bromo-1-(bromomethyl)-4-nitrobenzene** makes it a versatile intermediate for synthesizing a variety of organic compounds, particularly in the fields of pharmaceuticals and materials science.[1] Its reactivity is primarily centered around the two bromine atoms and the nitro group.


The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide, allowing for selective functionalization.[3]

## Key Chemical Reactions

The primary reactions of **2-bromo-1-(bromomethyl)-4-nitrobenzene** include:

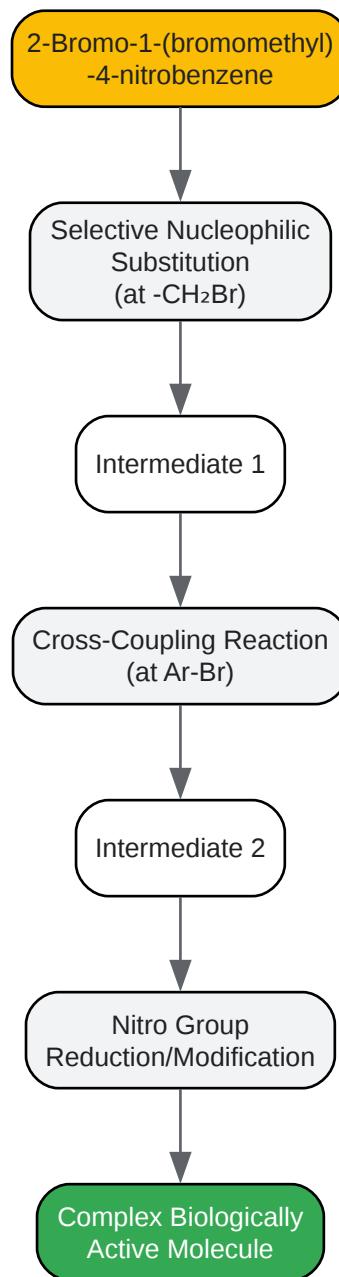
- Nucleophilic Substitution: The bromine atoms, particularly the one on the methyl group, can be displaced by various nucleophiles such as amines, thiols, and alkoxides.[1] This reaction is fundamental to its use as a building block.
- Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst or iron in hydrochloric acid.[1] This introduces a new site for further chemical modifications.
- Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.[1]

## Diagram of Chemical Reactivity



[Click to download full resolution via product page](#)

Caption: Key chemical reactions of **2-bromo-1-(bromomethyl)-4-nitrobenzene**.


## Role in Drug Development and Organic Synthesis

Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate the pharmacokinetic and pharmacodynamic properties of a

molecule.[3][4] **2-Bromo-1-(bromomethyl)-4-nitrobenzene** serves as a versatile starting material for the synthesis of more complex, biologically active molecules.[1]

The differential reactivity of its two bromine atoms allows for a stepwise introduction of different functionalities. For instance, the more reactive benzylic bromide can first react with a nucleophile, followed by a cross-coupling reaction (e.g., Suzuki, Heck) at the less reactive aryl bromide position.[3] This stepwise approach is a powerful strategy for building complex molecular architectures, such as those found in carbazole alkaloids and their analogs, which are common scaffolds in medicinal chemistry.[3]

## Logical Relationship in Multi-step Synthesis



[Click to download full resolution via product page](#)

Caption: Role as a building block in multi-step organic synthesis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 2-Bromo-4-bromomethyl-1-nitro-benzene | 142906-81-8 [smolecule.com]
- 2. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 2-Bromo-1-(bromomethyl)-4-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283033#2-bromo-1-bromomethyl-4-nitrobenzene-molecular-weight]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)